

# A Comparative Guide to ATR Inhibitors in Clinical Development: Gartisertib and Beyond

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For Researchers, Scientists, and Drug Development Professionals

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology. Inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and can potentiate the effects of DNA-damaging agents. This guide provides a comparative overview of **Gartisertib** (M4344, VX-803) and other key ATR inhibitors that have been evaluated in clinical trials, including Berzosertib (M6620, VX-970), Ceralasertib (AZD6738), and Elimusertib (BAY1895344).

## **Performance and Experimental Data**

A critical aspect of evaluating ATR inhibitors is their potency and clinical efficacy. The following tables summarize key preclinical and clinical data for **Gartisertib** and its main competitors.

## Preclinical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ATR inhibitors, a lower IC50 value indicates a more potent inhibitor.



Inhibitor	Alias	IC50 (nM)	Cell Lines/Conditio ns	Citation
Gartisertib	M4344, VX-803	~0.56 (median)	Glioblastoma cell lines	[1][2]
Berzosertib	M6620, VX-970	~2.21 (median)	Glioblastoma cell lines	[1]
Ceralasertib	AZD6738	1	Isolated enzyme	[3]
74	ATR kinase- dependent CHK1 phosphorylation in cells	[3]		
Elimusertib	BAY1895344	2.687 - 395.7	Pediatric solid tumor cell lines	[4]
6.26 - 11.08	MDA-MB-231 (Triple-negative breast cancer)	[5]		

Note: IC50 values can vary depending on the cell line and experimental conditions.

## **Clinical Trial Data Summary**

The following tables provide a snapshot of the clinical performance of these ATR inhibitors, both as monotherapy and in combination with other anti-cancer agents. It is important to note that the development of **Gartisertib** was discontinued due to unexpected liver toxicity.[6][7]

Gartisertib (M4344, VX-803)



Trial Identifier	Phase	Treatment	Key Findings	Adverse Events	Citation
NCT0227825 0		Monotherapy & Combination with Carboplatin	RP2D (monotherapy ): 250 mg QD. Prolonged partial response in one patient (combination) . Stable disease >6 months in three patients.	Increased blood bilirubin (liver toxicity) leading to discontinuatio n of development.	[6][7][8][9][10] [11][12]

Berzosertib (M6620, VX-970)



Trial Identifier	Phase	Treatmen t	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Citation
NCT02157 792	I	Monothera py	6% (1 CR)	-	Flushing, nausea, pruritus, headache, infusion- related reactions (any grade).	[13][14][15] [16]
I	+ Carboplatin	5% (1 PR), 71% SD	-	Neutropeni a (26%), thrombocyt openia (4%), anemia (4%).	[13]	
NCT02487 095	II	+ Topotecan (Relapsed SCLC)	36%	-	-	[15][17][18]
NCT03896 503	II	+ Topotecan vs. Topotecan alone (Relapsed SCLC)		3.9 months (combo) vs. 3.0 months (mono)	Thrombocy topenia (50% combo vs 55% mono), Nausea (35% combo vs	[19][20]



					45% mono).	
-	II	+ Gemcitabin e (Platinum- resistant ovarian cancer)	-	Improved in patients with platinum- free interval ≤3 months.	Similar to gemcitabin e alone.	[21]
NCT02595 931	I	+ Irinotecan	2 PRs in patients with ATM alterations	-	Neutrophil decrease (34%), lymphocyte decrease (30%), diarrhea (16%).	[22][23]
NCT03517 969	II	+ Carboplatin vs. Docetaxel + Carboplatin (mCRPC)	0% (Berzo+Ca rbo) vs. 15% (Doce+Car bo)	2.4 months (Berzo+Ca rbo) vs. 2.1 months (Doce+Car bo)	Thrombocy topenia (26% vs 9%).	[9]

Ceralasertib (AZD6738)



Trial Identifier	Phase	Treatmen t	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Citation
NCT02264 678	I	+ Carboplatin	2 PRs, 53% SD	-	Anemia (39%), thrombocyt openia (36%), neutropenia a (25%).	[19][24]
-	I	+ Paclitaxel	22.6%	3.6 months (melanoma subset)	Neutropeni a (68%), anemia (44%), thrombocyt openia (37%).	
NCT03780 608	II	+ Durvaluma b (Advanced Gastric Cancer)	22.6%	3.0 months	Anemia (35.5%), thrombocyt openia (35.5%).	[13][14][25] [26]
plasmaMA TCH (CRUK/15/ 010)	lla	+ Olaparib (Advanced TNBC)	17.1%	-	-	[27]
CAPRI (NCT0346 2342)	II	+ Olaparib (PARPi- resistant Ovarian Cancer)	48.5%	8.3 months	Anemia (21.6%), thrombocyt openia (G4 in 5.4%).	[28][29]



#### Elimusertib (BAY1895344)

Trial Identifier	Phase	Treatmen t	Disease Control Rate (DCR) / ORR	Median Progressi on-Free Survival (PFS)	Key Adverse Events (Grade ≥3)	Citation
NCT04514 497	la	+ Topotecan	43% DCR	3.45 months	Pancytope nia-related respiratory failure and cardiac arrest in initial cohort. Myelotoxici ty.	[25][30][31] [32]
ETCTN 10402	la	+ Irinotecan	56-67% DCR	2.1-2.5 months	Myelotoxici ty.	[7][33]
NCI 10404	I	+ Cisplatin	10% PR, 50% SD	-	Hematologi c toxicity requiring dose de- escalation.	[10][20]

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key cited experiments.

## **Preclinical IC50 Determination (General Protocol)**

The half-maximal inhibitory concentration (IC50) for ATR inhibitors is typically determined using a cell-based assay. A common method is the MTT assay:



- Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: The ATR inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[34]

#### Clinical Trial Design: A Representative Example

The design of a phase I/II clinical trial for an ATR inhibitor, particularly in combination with a DNA-damaging agent, generally follows this structure:

- Phase I (Dose Escalation):
  - Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination therapy.
  - Design: Typically a 3+3 dose-escalation design. A small cohort of patients (usually 3) receives a starting dose of the ATR inhibitor and the standard dose of the chemotherapeutic agent.

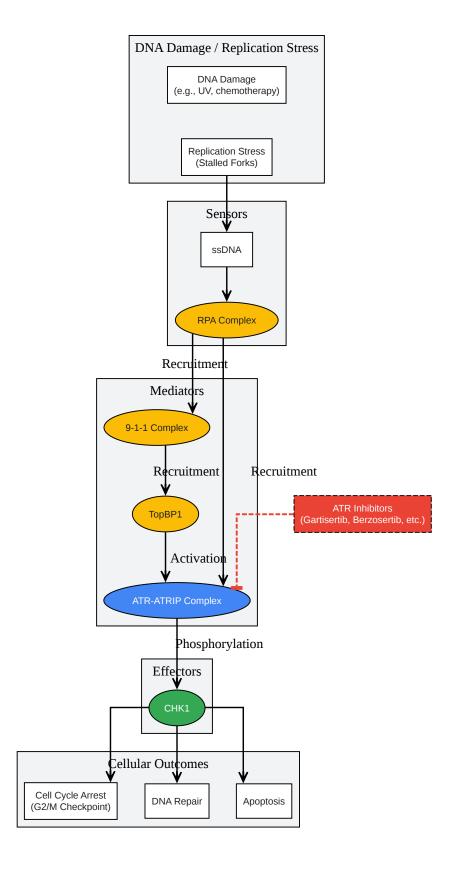


- Dose Limiting Toxicities (DLTs): Patients are monitored for a specific period (e.g., the first cycle) for predefined DLTs.
- Escalation/De-escalation: If no DLTs are observed, the dose of the ATR inhibitor is
  escalated in a new cohort of patients. If DLTs are observed in a significant proportion of
  patients, the dose is de-escalated. This continues until the MTD is established.[25][35]
- Phase II (Dose Expansion):
  - Objective: To evaluate the preliminary efficacy (e.g., ORR, PFS) and further assess the safety of the combination at the RP2D in a larger group of patients with specific cancer types.
  - Design: Patients with specific tumor types (often those with known DDR deficiencies) are enrolled and treated at the RP2D.
  - Endpoints: Primary endpoints often include ORR, while secondary endpoints may include PFS, overall survival (OS), and duration of response (DOR). Biomarker analyses are also frequently performed to identify patient populations most likely to benefit.[19][36]

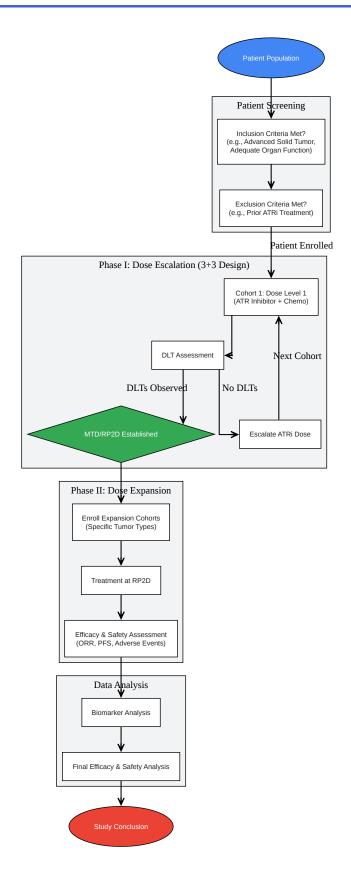
# Visualizations ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response, activated primarily by single-stranded DNA (ssDNA) that forms at stalled replication forks.









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### Validation & Comparative





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